
3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one typically involves multi-step organic reactions. The starting materials often include 4-tert-butylphenyl derivatives, 2-chloropyridine, and morpholine. The key steps may involve:
Aldol Condensation: Combining 4-tert-butylbenzaldehyde with 2-chloropyridine under basic conditions to form an intermediate.
Hydroxylation: Introducing a hydroxyl group to the intermediate compound.
Morpholine Addition: Reacting the hydroxylated intermediate with morpholine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the aromatic rings.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions could introduce various functional groups into the pyridine ring.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity and could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies, including molecular docking and in vitro assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-tert-Butylphenyl)-3-hydroxy-1-morpholinopropan-1-one
- 3-(2-Chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one
- 3-(4-(tert-Butyl)phenyl)-3-hydroxy-1-morpholinopropan-1-one
Uniqueness
The uniqueness of 3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one lies in its combination of functional groups and aromatic rings, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Propriétés
Formule moléculaire |
C22H27ClN2O3 |
|---|---|
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
3-(4-tert-butylphenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C22H27ClN2O3/c1-21(2,3)16-4-6-17(7-5-16)22(27,18-8-9-24-19(23)14-18)15-20(26)25-10-12-28-13-11-25/h4-9,14,27H,10-13,15H2,1-3H3 |
Clé InChI |
PHAFXDNIPBHWRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)N2CCOCC2)(C3=CC(=NC=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


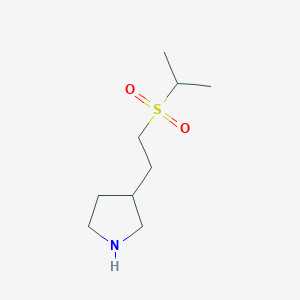



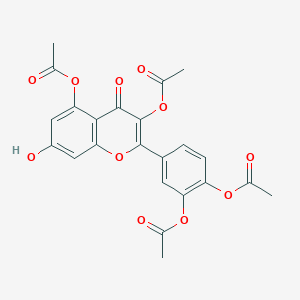
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13436694.png)
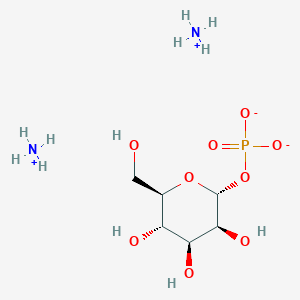
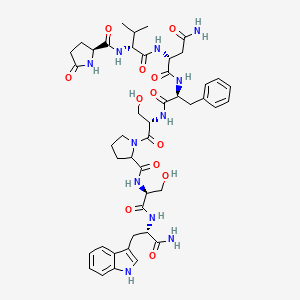
![(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone](/img/structure/B13436714.png)

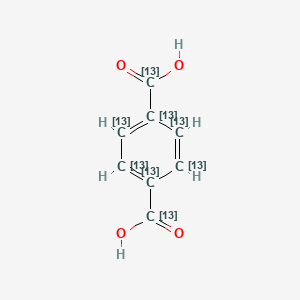
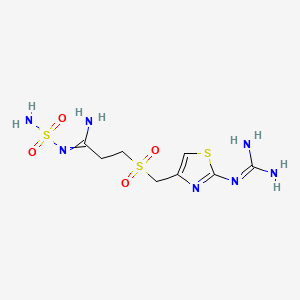

![2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13436762.png)
